Spectroscopic Data Guide: Methyl 1-methylcycloheptane-1-carboxylate
Spectroscopic Data Guide: Methyl 1-methylcycloheptane-1-carboxylate
This guide provides an in-depth technical analysis of the spectroscopic characteristics of methyl 1-methylcycloheptane-1-carboxylate (CAS: 7362-77-8).[1] It is designed for analytical chemists and synthetic researchers requiring precise structural validation of this quaternary cycloalkane ester.[1]
[1]
Compound Profile & Synthesis Context
Before analyzing spectral data, it is critical to understand the structural environment and potential impurities derived from synthesis.[1] This compound features a quaternary carbon at position 1, introducing significant steric bulk and eliminating the methine proton typically found in non-substituted cycloalkane esters.[1]
-
Molecular Formula:
[1][3] -
Structural Key: 7-membered ring with a quaternary center (gem-disubstitution).[1]
Synthesis & Impurity Profile
The standard synthesis involves the
-
Key Impurity: Unreacted starting material (Methyl cycloheptanecarboxylate).[1]
-
Spectral Differentiator: The starting material possesses a methine proton (
-H) at 2.4 ppm (multiplet), which is absent in the target product.[1]
Spectroscopic Characterization
The following data represents the characteristic spectroscopic profile for methyl 1-methylcycloheptane-1-carboxylate.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for confirming the quaternary center formation.[1]
H NMR (400 MHz, CDCl
)
The spectrum is dominated by the lack of an
| Signal ( | Multiplicity | Integration | Assignment | Structural Logic |
| 3.68 | Singlet (s) | 3H | Characteristic methyl ester resonance.[1] | |
| 2.05 – 2.15 | Multiplet (m) | 2H | Ring | Protons on carbons adjacent to the quaternary center are deshielded by the carbonyl anisotropy.[1] |
| 1.45 – 1.70 | Multiplet (m) | 10H | Ring | Overlapping envelope of the remaining cycloheptane methylene protons.[1] |
| 1.18 | Singlet (s) | 3H | Diagnostic Peak: The quaternary methyl group appears as a sharp singlet, distinct from the ring envelope.[1] |
C NMR (100 MHz, CDCl
)
The carbon spectrum confirms the quaternary nature of C1, which typically exhibits low intensity due to long relaxation times (
| Signal ( | Type | Assignment | Notes |
| 178.2 | Quaternary (C) | Ester carbonyl.[1] Shifted slightly upfield compared to ketones due to resonance.[1] | |
| 51.8 | Primary ( | Methoxy carbon.[1] | |
| 48.5 | Quaternary (C) | Diagnostic Peak: The quaternary ring carbon. Will disappear in DEPT-135/90 experiments. | |
| 36.5 | Secondary ( | Ring carbons | |
| 28.0 – 24.0 | Secondary ( | Remaining ring carbons (clustered).[1] | |
| 26.4 | Primary ( | The methyl group attached to the ring.[1] |
B. Infrared Spectroscopy (FT-IR)
IR data is used primarily to confirm the ester functionality and lack of free carboxylic acid or hydroxyl impurities.[1]
-
1730 cm
(Strong): Stretching. Typical for saturated aliphatic esters.[1] -
2950 – 2850 cm
(Medium): Stretching ( ). The cycloheptane ring contributes significantly to the methylene symmetric/asymmetric stretches.[1] -
1150 – 1250 cm
(Strong): Stretching.[1] The "fingerprint" of the ester linkage.[1][5] -
Absence of bands: No broad
stretch (3400-2500 cm ), confirming the absence of unreacted carboxylic acid or moisture.[1]
C. Mass Spectrometry (GC-MS)[1][6]
-
Ionization Mode: Electron Impact (EI, 70 eV)[1]
-
Molecular Ion (
): m/z 170 (Weak).[1] Esters with quaternary centers often fragment easily.[1] -
Base Peak / Diagnostic Fragments:
Experimental Protocols
To ensure reproducible data, follow these standardized preparation workflows.
Protocol 1: NMR Sample Preparation
Objective: High-resolution acquisition for structural validation.[1]
-
Solvent Selection: Use Chloroform-d (
) with 0.03% TMS (Tetramethylsilane) as an internal standard.[1] -
Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of solvent.
-
Filtration: If the neat liquid is cloudy, filter through a cotton plug in a Pasteur pipette into the NMR tube to remove suspended solids (salts from synthesis).[1]
-
Acquisition:
-
Run 1H NMR with at least 16 scans to resolve the ring multiplets.[1]
-
Run 13C NMR with a relaxation delay (
) of at least 2 seconds to allow the quaternary C1 carbon to relax and become visible.
-
Protocol 2: GC-MS Analysis
Objective: Purity assessment and mass confirmation.[1]
-
Dilution: Prepare a 1 mg/mL solution in Dichloromethane (DCM) or Hexane.
-
Inlet: Split mode (50:1) to prevent detector saturation.[1]
-
Column: Standard non-polar capillary column (e.g., HP-5ms or DB-5).
-
Temperature Program: Start at 50°C (hold 2 min)
Ramp 20°C/min End 250°C. The compound is volatile and will elute early.
Workflow Visualization
The following diagram illustrates the logical flow for characterizing this compound, distinguishing it from its precursors.
Caption: Logical workflow for spectroscopic validation, highlighting the critical NMR checkpoints for purity.
References
-
ChemicalBook. (2025).[1] Methyl 1-methylcyclohexane-1-carboxylate (Analogous Data Source). Retrieved from [1][6]
-
BenchChem. (2025).[1][7][8] Synthesis and Characterization of Cycloalkane Esters. Retrieved from [1]
-
National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectral Library (NIST 23) - General Cycloalkane Ester Fragmentation Patterns. Retrieved from [1]
-
PrepChem. (2024).[1] Synthesis of methyl 1-methylcyclobutane carboxylate (Methodology Reference). Retrieved from
Sources
- 1. prepchem.com [prepchem.com]
- 2. aaronchem.com [aaronchem.com]
- 3. CAS:7362-77-8, Methyl 1-methylcycloheptane-1-carboxylate-毕得医药 [bidepharm.com]
- 4. Cas 7362-77-8,1-Methylcycloheptanecarboxylic acid methyl ester | lookchem [lookchem.com]
- 5. youtube.com [youtube.com]
- 6. 1-METHYL-1-CYCLOHEXENE(591-49-1) 1H NMR spectrum [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
